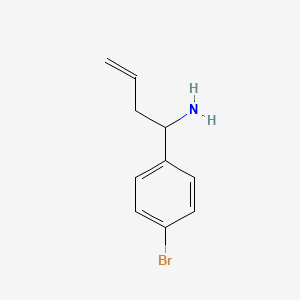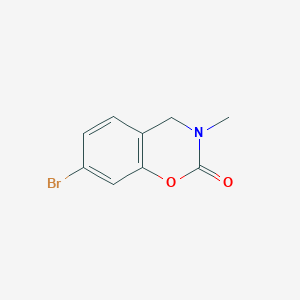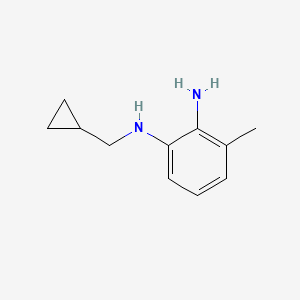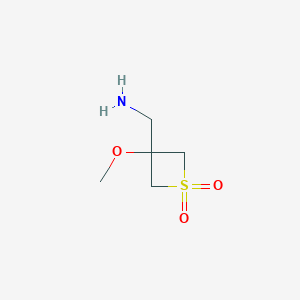
4-Amino-3,5-dihydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3,5-dihydroxybenzoic acid is an aromatic compound belonging to the class of hydroxybenzoic acids These compounds are known for their diverse biological activities and are found in various natural sources, including plants and microorganisms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Amino-3,5-dihydroxybenzoic acid can be synthesized through several methods. One common approach involves the sulfonation of benzoic acid, followed by alkaline fusion. The process typically includes the following steps :
Sulfonation: Benzoic acid is treated with fuming sulfuric acid to introduce sulfonic acid groups.
Alkaline Fusion: The sulfonated product is then subjected to alkaline fusion using sodium and potassium hydroxides, resulting in the formation of 3,5-dihydroxybenzoic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Amino-3,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced aromatic compounds.
Substitution: Nitrated or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
4-Amino-3,5-dihydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antioxidant and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-amino-3,5-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways. It can modulate enzyme activity, interact with DNA, and affect gene expression, contributing to its diverse biological effects .
Comparaison Avec Des Composés Similaires
4-Amino-3,5-dihydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic Acid: Known for its use in acne treatment and as an anti-inflammatory agent.
Protocatechuic Acid: Recognized for its antioxidant properties.
Gentisic Acid: Used for its anti-inflammatory and analgesic effects.
Uniqueness: this compound stands out due to its unique combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C7H7NO4 |
|---|---|
Poids moléculaire |
169.13 g/mol |
Nom IUPAC |
4-amino-3,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C7H7NO4/c8-6-4(9)1-3(7(11)12)2-5(6)10/h1-2,9-10H,8H2,(H,11,12) |
Clé InChI |
OZXVKLZAIACTOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1O)N)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


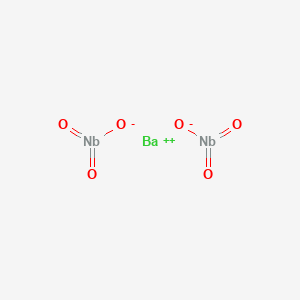

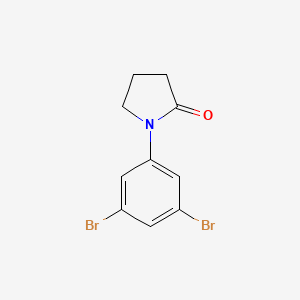
![9-[2-(Diethylphosphonomethoxy)propyl] Adenine](/img/structure/B12086060.png)
![9aH-imidazo[1,2-a]quinoxalin-4-one](/img/structure/B12086061.png)


